2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
Overview
Description
The compound is a pyrimidine derivative, which is a class of compounds that have been employed in the design of privileged structures in medicinal chemistry . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Scientific Research Applications
- Field : Crystallography .
- Application : The compound has been used in the study of crystal structures .
- Method : The compound was fully crystallized and characterized on the basis of elemental analysis, X-ray crystallography, and spectroscopic techniques .
- Results : The molecule was found to be non-planar with the benzene and pyridine rings being inclined to one another .
- Field : Microbiology .
- Application : The compound has been synthesized and its antibacterial properties have been studied .
- Method : The compound was derived from ortho-toluylchloride and 2-amino-4-picoline, and its antibacterial activity was evaluated .
- Results : The compound showed antibacterial activity towards gram-positive and gram-negative bacteria .
- Field : Organic Chemistry .
- Application : The compound has been used in the synthesis of novel heterocyclic compounds .
- Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
- Results : The synthesized compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Crystal Structure Analysis
Antibacterial Study
Synthesis of Novel Heterocyclic Compounds
- Field : Pharmacology .
- Application : Compounds containing thiourea moieties have been used extensively and commercially as potential therapeutic agents, antibacterial, anti-HIV, anticancer drugs, and antidepressants .
- Method : The compound was derived from ortho-toluylchloride and 2-amino-4-picoline .
- Results : The compound shows antibacterial activity towards gram positive and gram negative bacteria .
- Field : Agrochemistry .
- Application : Compounds containing thiourea moieties have been used extensively and commercially as herbicides, fungicides and insecticides agents in the agrochemical industries .
- Method : The compound was derived from ortho-toluylchloride and 2-amino-4-picoline .
- Results : The compound shows antibacterial activity towards gram positive and gram negative bacteria .
Pharmaceutical Industry
Agrochemical Industry
- Catalysis
properties
IUPAC Name |
2-methyl-N-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5.ClH/c1-11-5-7-18-15(8-11)21-16-9-14(19-12(2)20-16)13-4-3-6-17-10-13;/h5,7-9,13,17H,3-4,6,10H2,1-2H3,(H,18,19,20,21);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQSZLDGMAPRLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=NC(=C2)C3CCCNC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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